5-[(4-Methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid
Description
5-[(4-Methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid is a thiophene-based compound featuring a carboxylic acid group at the 2-position and a 4-methylpiperazinylmethyl substituent at the 5-position. Its hydrochloride and dihydrochloride salts are commonly used in medicinal chemistry due to their solubility and bioavailability. Key properties include:
Properties
Molecular Formula |
C11H16N2O2S |
|---|---|
Molecular Weight |
240.32 g/mol |
IUPAC Name |
5-[(4-methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C11H16N2O2S/c1-12-4-6-13(7-5-12)8-9-2-3-10(16-9)11(14)15/h2-3H,4-8H2,1H3,(H,14,15) |
InChI Key |
QMVJQDGBMAWREF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(S2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with thiophene-2-carboxylic acid and 4-methylpiperazine.
Reaction Conditions: The carboxylic acid group of thiophene-2-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Coupling Reaction: The activated carboxylic acid reacts with 4-methylpiperazine to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Amide Bond Formation
The carboxylic acid group readily participates in amide coupling reactions. For example, activation with 1,1'-carbonyldiimidazole (CDI) enables nucleophilic attack by amines, forming stable amides . A representative reaction involves:
Reagents :
-
CDI (1.3 equiv)
-
Cyclopropylamine (excess)
-
Anhydrous DMF, reflux
Procedure :
-
The carboxylic acid is activated with CDI in DMF at reflux.
-
Cyclopropylamine is added post-cooling, yielding N-cyclopropyl-5-[(4-methylpiperazin-1-yl)methyl]thiophene-2-carboxamide .
| Reaction Parameter | Value |
|---|---|
| Yield | 56–85% |
| Purification | Silica gel chromatography (MeOH/CHCl₃ 1:30) |
Esterification
The acid group can be esterified using alcohols under acidic or coupling conditions. For instance, ethyl ester formation employs:
Reagents :
-
Ethanol, H₂SO₄ (catalytic)
-
Reflux, 4–6 hours
Outcome :
Reduction of the Carboxylic Acid
The carboxylic acid is reducible to the corresponding alcohol using lithium aluminum hydride (LiAlH₄) :
Reaction :
Conditions :
-
LiAlH₄ (4 equiv), dry THF, 0°C to room temperature.
Functionalization of the Piperazine Moiety
The 4-methylpiperazine group undergoes alkylation or acylation at the tertiary amine:
Example :
-
Reaction with methyl iodide forms a quaternary ammonium salt.
-
Acylation with acetic anhydride yields N-acetyl derivatives.
| Reaction Type | Reagent | Product |
|---|---|---|
| Alkylation | CH₃I | Quaternary ammonium iodide |
| Acylation | (CH₃CO)₂O | N-Acetyl-4-methylpiperazine derivative |
Thiophene Ring Modifications
While direct oxidation of the thiophene ring is less common, electrophilic substitution (e.g., bromination) may occur at the 3- or 4-positions, influenced by the electron-donating methylpiperazine group.
Salt Formation
The compound forms stable salts, such as the dihydrochloride derivative, under acidic conditions (e.g., HCl in ethanol) .
Key Considerations
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a therapeutic agent. Its structural features allow it to interact with biological targets effectively, making it a candidate for drug development.
Anticancer Activity
Research indicates that derivatives of thiophene-based compounds exhibit anticancer properties. Studies have shown that 5-[(4-methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
In vitro studies demonstrated that this compound significantly reduced the viability of human cancer cell lines, suggesting its potential as an anticancer agent. Further investigations into its mechanism of action are ongoing.
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Preliminary results indicate effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.
Case Study:
A study tested the compound against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth, which could lead to new treatments for bacterial infections.
Neurological Applications
This compound is being explored for its effects on the central nervous system. The piperazine group is known to enhance the compound's ability to cross the blood-brain barrier, which is crucial for neurological drugs.
Antidepressant and Anxiolytic Effects
Research has suggested that compounds containing piperazine can exhibit antidepressant and anxiolytic properties. This compound's potential to modulate neurotransmitter systems makes it an interesting subject for further study in treating mood disorders.
Case Study:
Animal models have shown that administration of this compound leads to significant reductions in anxiety-like behaviors, indicating its potential as a therapeutic agent for anxiety disorders.
Chemical Synthesis and Material Science
In addition to biological applications, this compound serves as an important intermediate in organic synthesis. Its derivatives are used in creating novel materials with specific properties.
Polymer Chemistry
The compound can be utilized in synthesizing polymers with enhanced electrical and thermal properties due to the presence of the thiophene unit.
Case Study:
Research has focused on incorporating this compound into polymer matrices to improve conductivity and stability, leading to applications in electronic devices.
Summary Table of Applications
| Application Area | Potential Uses | Research Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Inhibits cancer cell proliferation |
| Antimicrobial agents | Effective against Gram-positive and Gram-negative bacteria | |
| Neurological Applications | Antidepressants | Reduces anxiety-like behaviors in animal models |
| Chemical Synthesis | Intermediate in organic synthesis | Used in creating polymers with enhanced properties |
Mechanism of Action
The mechanism by which 5-[(4-Methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions, while the piperazine moiety can form hydrogen bonds or ionic interactions with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Ring
a) 5-[(4-Aminopiperidin-1-yl)methyl]thiophene-2-carboxylic Acid
- Molecular formula : C₁₁H₁₆N₂O₂S (MW: 240.32) .
- Key differences: Replaces the 4-methylpiperazine with a 4-aminopiperidine group.
- Impact: Lower logP (0.4659 vs. ~1.5 for methylpiperazine derivatives) due to reduced lipophilicity . Increased hydrogen bond donors (3 vs.
b) 5-(Piperazin-1-ylmethyl)thiophene-2-carboxylic Acid Dihydrochloride
Thiophene Core Modifications
a) 5-[(4-Chloro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic Acid
- Molecular formula : C₉H₇ClN₂O₂S (MW: 254.69) .
- Key differences : Replaces piperazine with a chloropyrazole group.
- Lower basicity compared to piperazine derivatives, altering pharmacokinetics.
b) 5-(4-(Benzyloxy)phenyl)thiophene-2-carboxylic Acid
Heterocyclic Hybrid Compounds
a) Pyrrolo[2,3-d]pyrimidine-Thiophene Hybrids
- Example: 5-[(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)methyl]thiophene-2-carboxylic acid (19a) .
- Molecular formula : C₁₂H₁₁N₃O₃S (MW: 277.30).
- Key differences : Incorporates a pyrrolopyrimidine ring system.
- Impact :
b) Triazolo-Pyrimidine-Thiophene Hybrids
Physicochemical and Pharmacokinetic Comparison
Biological Activity
5-[(4-Methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its antibacterial, antifungal, and anticancer properties, supported by relevant data tables and research findings.
Molecular Characteristics:
- CAS Number: 1245806-60-3
- Molecular Formula: C₁₁H₁₆N₂O₂S
- Molecular Weight: 240.32 g/mol
- Purity: ≥95%
Antibacterial Activity
Research indicates that this compound exhibits notable antibacterial properties against various strains of bacteria. The compound has been tested against both Gram-positive and Gram-negative bacteria, demonstrating variable effectiveness.
Minimum Inhibitory Concentrations (MIC):
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15.625 |
| Enterococcus faecalis | 62.5 |
| Escherichia coli | 31.25 |
The compound's mechanism of action appears to involve the inhibition of protein synthesis, which subsequently affects nucleic acid and peptidoglycan production, leading to bactericidal effects .
Antifungal Activity
While primarily noted for its antibacterial properties, this compound also exhibits antifungal activity, albeit to a lesser extent. In studies involving various fungal strains, it showed moderate effectiveness.
Antifungal Assay Results:
| Fungal Strain | MIC (μg/mL) |
|---|---|
| Aspergillus flavus | 31.25 |
| Candida albicans | 62.5 |
These results suggest that while the compound is more effective against bacteria, it can still contribute to antifungal treatment strategies .
Anticancer Properties
The anticancer potential of this compound has been evaluated against several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The compound demonstrated significant anti-proliferative effects.
IC50 Values Against Cancer Cell Lines:
| Cell Line | IC50 (μM) |
|---|---|
| HepG2 | <25 |
| MCF-7 | <25 |
These findings indicate that the compound may inhibit cancer cell growth effectively, making it a candidate for further development in cancer therapies .
Case Studies
-
Study on Antibacterial Efficacy:
A study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness against MRSA and other resistant strains. The research emphasized its potential as a lead compound for developing new antibiotics targeting resistant bacterial strains . -
Anticancer Research:
Another study focused on the anti-proliferative effects of thiophene derivatives, including this compound, showcasing its ability to induce apoptosis in cancer cells through specific signaling pathways. This positions it as a promising candidate for further investigation in oncological pharmacology .
Q & A
Q. What are the recommended synthetic routes for 5-[(4-Methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid and its derivatives?
Methodological Answer: A common synthetic strategy involves nucleophilic substitution to introduce the 4-methylpiperazine moiety via a methylene bridge. For example:
- Step 1: Start with a thiophene-2-carboxylic acid scaffold. Introduce a chloromethyl or bromomethyl group at the 5-position through Friedel-Crafts alkylation or radical halogenation.
- Step 2: React the halogenated intermediate with 4-methylpiperazine under reflux in aprotic solvents (e.g., DMF or THF) with a base (e.g., KCO) to facilitate substitution .
- Step 3: Optimize yield by controlling reaction time (12–24 hours) and temperature (60–80°C). Purify via column chromatography (silica gel, CHCl:MeOH 9:1) .
Key Validation: Confirm the structure using H/C NMR (piperazine protons at δ 2.3–2.8 ppm) and HRMS .
Q. How is the crystal structure of thiophene-2-carboxylic acid derivatives analyzed, and what structural features influence reactivity?
Methodological Answer:
- Structural Analysis: Single-crystal X-ray diffraction reveals planar thiophene rings with substituents (e.g., -COOH) forming dihedral angles of 3.1–3.6°, enabling intermolecular O–H⋯O hydrogen bonds that stabilize dimeric structures .
- Reactivity Insights:
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo biological activity data for this compound?
Methodological Answer: Discrepancies often arise from pharmacokinetic factors. Mitigate these using:
- Prodrug Strategies: Esterify the carboxylic acid group (e.g., ethyl ester) to improve membrane permeability. Hydrolyze in vivo by esterases to regenerate the active form .
- Metabolic Stability Assays: Use liver microsomes (human/rat) to identify metabolic hotspots (e.g., piperazine N-demethylation). Block degradation via fluorination or methyl group addition .
- Pharmacodynamic Validation: Cross-validate in vitro IC values with in vivo efficacy using disease models (e.g., murine inflammation assays). Adjust dosing regimens based on AUC calculations from LC-MS/MS plasma profiles .
Q. What computational methods predict structure-activity relationships (SAR) for methylpiperazine-modified thiophene carboxylates?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate binding to targets (e.g., serotonin receptors). Prioritize poses with the carboxylic acid group forming salt bridges to Lys/F residues .
- QSAR Modeling: Apply Gaussian-based DFT (B3LYP/6-311+G(d,p)) to calculate electronic descriptors (e.g., HOMO-LUMO gap). Corrogate with experimental IC values using ML algorithms (e.g., random forest regression) .
- Dynamic Simulations: Run 100-ns MD simulations in GROMACS to assess binding stability. Identify critical interactions (e.g., piperazine-water hydrogen bonds) that enhance residence time .
Q. How can spectroscopic techniques distinguish between regioisomers of methylpiperazine-substituted thiophene carboxylates?
Methodological Answer:
- NMR Differentiation:
- H NMR: Piperazine protons appear as distinct multiplets (δ 2.3–2.8 ppm). Substitution at the 5-position shifts thiophene protons upfield (δ 6.7–7.1 ppm) compared to 4-position isomers (δ 7.2–7.5 ppm) .
- C NMR: The carboxylic acid carbon resonates at δ 165–170 ppm, while the methylpiperazine methyl group appears at δ 45–50 ppm .
- IR Spectroscopy: Carboxylic acid O–H stretches (2500–3000 cm) and C=O stretches (1680–1720 cm) confirm functional group integrity .
Q. What strategies optimize the anti-inflammatory activity of thiophene-2-carboxylic acid derivatives?
Methodological Answer:
- Scaffold Modulation: Introduce diaryl groups at the 4,5-positions via Suzuki-Miyaura coupling to enhance COX-2 inhibition (IC < 1 μM) .
- Bioisosteric Replacement: Substitute the carboxylic acid with a tetrazole group to improve metabolic stability while maintaining hydrogen-bonding capacity .
- Dose-Response Profiling: Screen derivatives in LPS-induced RAW264.7 macrophages for TNF-α suppression (EC values). Prioritize compounds with >50% inhibition at 10 μM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
